N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound with interesting pharmacological properties. This molecule stands out due to its intricate structure which combines various functional groups, contributing to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence. The initial step involves the formation of the 4-methylpiperazin-1-yl intermediate. This is followed by a coupling reaction with a thiophen-3-yl derivative. The final steps include sulfamoylation and subsequent acetamidation. Reaction conditions typically involve the use of polar solvents like DMF, under inert atmosphere to prevent oxidation, and catalysts to facilitate each coupling and addition reaction.
Industrial Production Methods
For large-scale production, flow chemistry techniques are often employed. These involve continuous reaction streams that enhance efficiency and yield while reducing by-products. The use of automated reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The thiophene ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions target the amide bonds, typically resulting in the cleavage of the molecule into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using lithium aluminum hydride or palladium on carbon.
Substitution: Employing reagents like alkyl halides for alkylation, under acidic or basic conditions.
Major Products Formed
Oxidized thiophene derivatives.
Reduced fragments of the parent compound.
Various substituted derivatives enhancing or modifying its pharmacological properties.
Scientific Research Applications
This compound’s unique structure allows it to interact with multiple biological targets. It has been explored in:
Chemistry: As a versatile scaffold for synthesizing new pharmacophores.
Biology: In studies to understand its binding affinities with different enzymes and receptors.
Medicine: Potential therapeutic applications in oncology, due to its interactions with cancer cell signaling pathways.
Industry: As an intermediate in the synthesis of other complex molecules used in pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets in cells, such as enzymes or receptors involved in signal transduction pathways. The piperazine and thiophene rings are crucial for this interaction, allowing it to fit into the active sites of these proteins and modulate their activity.
Comparison with Similar Compounds
N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide shares similarities with other sulfonamide and piperazine-containing compounds. its unique combination of functional groups and the presence of the acetamide moiety sets it apart. Similar compounds include:
Sulfamethoxazole: An antibacterial sulfonamide.
Piperazine: Used in antihelminthic drugs.
This compound’s distinctiveness lies in its multi-targeted action and its synthetic accessibility, making it a valuable molecule for further research and development.
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Properties
IUPAC Name |
N-[4-[[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-15(24)21-17-3-5-18(6-4-17)28(25,26)20-13-19(16-7-12-27-14-16)23-10-8-22(2)9-11-23/h3-7,12,14,19-20H,8-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVZMRKUQVVDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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